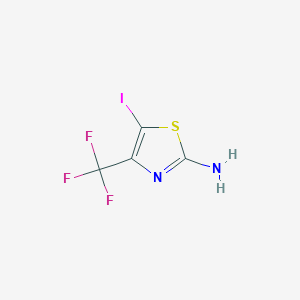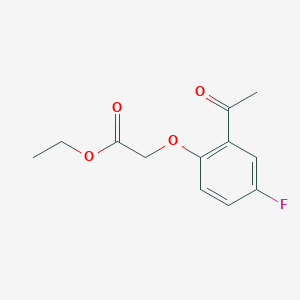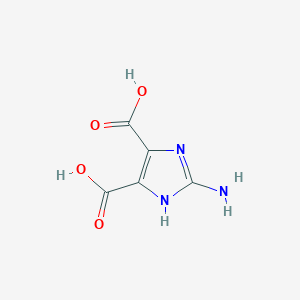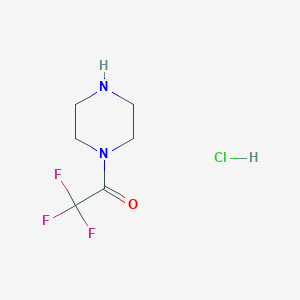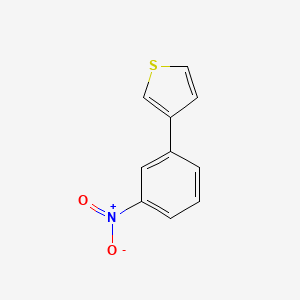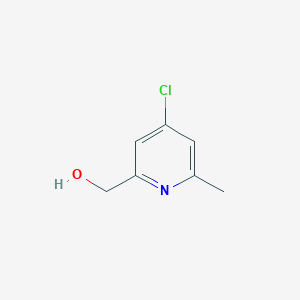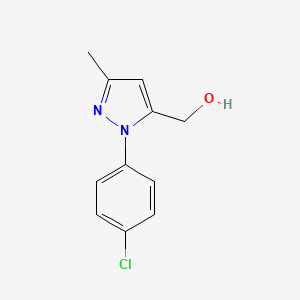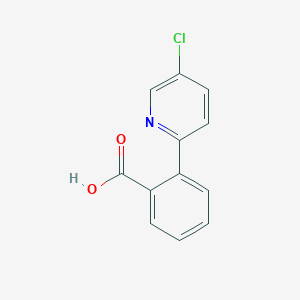
2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Polymers and Frameworks
- Lanthanide Coordination Polymers : Research by Qin, Wang, Wang, and Su (2005) describes the synthesis of lanthanide coordination polymers using pyridine-2,5-dicarboxylic acid and benzenecarboxylic acid. These compounds exhibit unique three-dimensional frameworks and luminescent properties, suggesting potential applications in material science (Qin, Wang, Wang, & Su, 2005).
Organic Synthesis and Halogenation
- Ring Halogenations : Bovonsombat and Mcnelis (1993) explored the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, a process relevant in synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).
Insecticide Intermediates
- Synthesis of Insecticide Intermediates : Niu Wen-bo (2011) investigated the synthesis of an important intermediate of chlorantraniliprole, a new insecticide, starting from 2,3-dichloropyridine. This highlights the role of pyridinyl derivatives in agricultural chemistry (Niu Wen-bo, 2011).
Catalysis and Material Science
- Transfer Hydrogenation Catalysts : Prakash et al. (2014) studied water-soluble half-sandwich complexes involving 2-(pyridine-2-ylmethylsulfanyl)benzoic acid for catalytic transfer hydrogenation. This research contributes to the development of environmentally friendly catalysts in organic synthesis (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).
Luminescent Properties and Electronics
- Tuning Luminescence in Polymers : Monkman et al. (2002) reported the impact of protonation on structural and spectroscopic properties of pyridine-based compounds, with potential applications in optoelectronics and light-emitting materials (Monkman, Pålsson, Higgins, Wang, Bryce, Batsanov, & Howard, 2002).
Orientations Futures
The future directions of research involving 2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid are not specified in the search results. Given its use in proteomics research , it may be involved in studies aimed at understanding protein function and interactions, which could have implications in various fields such as drug discovery, disease diagnostics, and biological research.
Propriétés
IUPAC Name |
2-(5-chloropyridin-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-8-5-6-11(14-7-8)9-3-1-2-4-10(9)12(15)16/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRPPBWTMUCQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
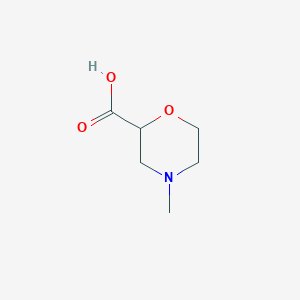
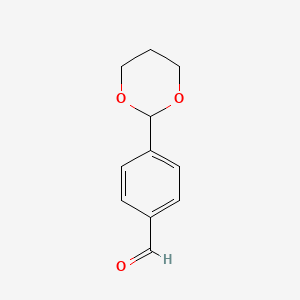
![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)


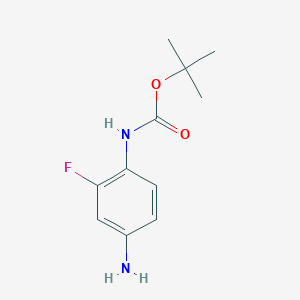
![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)
